4,5-Dichloro-6-(1-piperidinyl)pyrimidine
Overview
Description
4,5-Dichloro-6-(1-piperidinyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a piperidine ring attached to the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(1-piperidinyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with piperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-(1-piperidinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides and dihydropyrimidine derivatives.
- Fused ring systems through cyclization.
Scientific Research Applications
4,5-Dichloro-6-(1-piperidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, antibacterial, and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(1-piperidinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
- 4,5-Dichloro-2-(1-piperidinyl)pyrimidine
- 4,6-Dichloro-5-(1-piperidinyl)pyrimidine
- 2,4-Dichloro-6-(1-piperidinyl)pyrimidine
Comparison: 4,5-Dichloro-6-(1-piperidinyl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted applications in research and industry.
Properties
IUPAC Name |
4,5-dichloro-6-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-8(11)12-6-13-9(7)14-4-2-1-3-5-14/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCBRJDGNFPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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